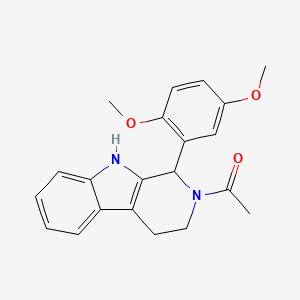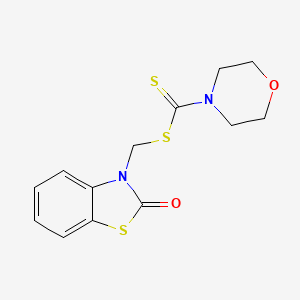
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in the seeds of Peganum harmala, a plant commonly used in traditional medicine. Harmaline has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and oncology.
作用机制
Harmaline exerts its effects through various mechanisms, including the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Harmaline has also been shown to interact with various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
Harmaline has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the induction of oxidative stress, and the inhibition of cell proliferation. Harmaline has also been shown to exhibit anticonvulsant and sedative effects.
实验室实验的优点和局限性
Harmaline has several advantages for use in laboratory experiments, including its availability, low cost, and ease of synthesis. However, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline also has several limitations, including its toxicity and potential side effects, which must be carefully considered when designing experiments.
未来方向
There are several potential future directions for research on 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including the development of novel therapeutic agents for the treatment of neurological disorders, the investigation of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's potential as an antitumor agent, and the exploration of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system. Further research is needed to fully understand the potential therapeutic applications of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop safe and effective treatments based on its properties.
合成方法
Harmaline can be synthesized through various methods, including extraction from the seeds of Peganum harmala and chemical synthesis. The chemical synthesis of 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,5-dimethoxyphenylacetonitrile with N,N-dimethyltryptamine followed by reduction with sodium borohydride.
科学研究应用
Harmaline has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the activity of the cerebellum, a brain region involved in motor coordination and learning. In pharmacology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In oncology, 2-acetyl-1-(2,5-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(24)23-11-10-16-15-6-4-5-7-18(15)22-20(16)21(23)17-12-14(25-2)8-9-19(17)26-3/h4-9,12,21-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKVGSIMLMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)OC)OC)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)


![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)